![molecular formula C23H25NO3 B11708011 4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

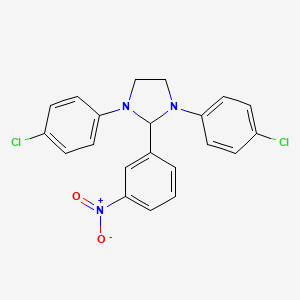

El 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato es un compuesto orgánico con una estructura compleja que incluye un grupo cianofenil y un grupo heptiloxi fenil conectados por un enlace prop-2-enoato.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato normalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:

Formación del intermedio heptiloxi fenil: Este paso implica la alquilación del fenol con bromuro de heptilo en presencia de una base como el carbonato de potasio.

Síntesis del intermedio cianofenil:

Reacción de acoplamiento: El paso final implica el acoplamiento del intermedio heptiloxi fenil con el intermedio cianofenil mediante una reacción de Heck catalizada por paladio para formar el producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato puede experimentar diversas reacciones químicas, incluidas:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Metóxido de sodio en metanol.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones en la investigación científica

El 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato tiene varias aplicaciones en la investigación científica:

Ciencia de materiales: Utilizado en el desarrollo de materiales electrónicos orgánicos debido a su estructura conjugada.

Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología y Medicina:

Industria: Utilizado en la producción de productos químicos especiales y materiales avanzados.

Aplicaciones Científicas De Investigación

4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate has several applications in scientific research:

Materials Science: Used in the development of organic electronic materials due to its conjugated structure.

Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: Used in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

El mecanismo de acción del 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo cianofenil puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el grupo heptiloxi fenil puede mejorar la solubilidad y la permeabilidad de la membrana. Estas interacciones pueden afectar diversas vías bioquímicas y objetivos moleculares, lo que hace que el compuesto sea útil en diferentes aplicaciones.

Comparación Con Compuestos Similares

Compuestos similares

Ácido 4-cianofenilacético: Similar en estructura pero carece del grupo heptiloxi.

4-octilfenol etoxilato: Contiene un grupo octilo en lugar de un grupo heptiloxi.

Singularidad

El 4-cianofenil (2E)-3-[4-(heptiloxi)fenil]prop-2-enoato es único debido a su combinación de un grupo cianofenil y un grupo heptiloxi fenil, que imparte propiedades químicas y físicas distintas. Esto lo hace particularmente útil en aplicaciones que requieren características específicas de solubilidad, reactividad e interacción.

Propiedades

Fórmula molecular |

C23H25NO3 |

|---|---|

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

(4-cyanophenyl) (E)-3-(4-heptoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H25NO3/c1-2-3-4-5-6-17-26-21-12-7-19(8-13-21)11-16-23(25)27-22-14-9-20(18-24)10-15-22/h7-16H,2-6,17H2,1H3/b16-11+ |

Clave InChI |

GDGPEIRFCAZFGV-LFIBNONCSA-N |

SMILES isomérico |

CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N |

SMILES canónico |

CCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)

![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)

![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)

![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)